3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazol-4-amine
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Overview
Description
3,5-Dimethyl-1-(3-methylbutyl)-1H-pyrazol-4-amine is a nitrogen-containing heterocyclic compound. Pyrazole derivatives, including this compound, are known for their diverse pharmacological properties and are widely studied in medicinal chemistry . The unique structure of this compound, featuring a pyrazole ring with specific substituents, makes it an interesting subject for research and application in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazol-4-amine typically involves the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors . The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-(3-methylbutyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can modify the substituents on the pyrazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce new functional groups onto the pyrazole ring.
Scientific Research Applications
3,5-Dimethyl-1-(3-methylbutyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents on the pyrazole ring. Examples include:
- 3,5-Dimethyl-1-phenyl-1H-pyrazole
- 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole
Uniqueness
The uniqueness of 3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazol-4-amine lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the 3-methylbutyl group, in particular, may impart distinct properties compared to other pyrazole derivatives.
Properties
Molecular Formula |
C10H19N3 |
---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
3,5-dimethyl-1-(3-methylbutyl)pyrazol-4-amine |
InChI |
InChI=1S/C10H19N3/c1-7(2)5-6-13-9(4)10(11)8(3)12-13/h7H,5-6,11H2,1-4H3 |
InChI Key |
PKDQKRVMUYJDCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCC(C)C)C)N |
Origin of Product |
United States |
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